molecular formula C13H23N3O2S B6181284 tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate CAS No. 115894-54-7

tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate

Cat. No.: B6181284
CAS No.: 115894-54-7
M. Wt: 285.4
InChI Key:
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Description

Tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate is a useful research compound. Its molecular formula is C13H23N3O2S and its molecular weight is 285.4. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate involves the protection of the amine group, followed by the coupling of the protected amine with tert-butyl N-[(1S)-1-(bromomethyl)-3-methylbutyl]carbamate. The protecting group is then removed to yield the final product.", "Starting Materials": [ "2-amino-1,3-thiazole", "tert-butyl N-[(1S)-1-(bromomethyl)-3-methylbutyl]carbamate", "di-tert-butyl dicarbonate", "triethylamine", "dichloromethane", "methanol", "sodium bicarbonate", "water" ], "Reaction": [ "Protection of amine group: 2-amino-1,3-thiazole is reacted with di-tert-butyl dicarbonate and triethylamine in dichloromethane to form the corresponding tert-butyl carbamate.", "Coupling reaction: The protected amine is then reacted with tert-butyl N-[(1S)-1-(bromomethyl)-3-methylbutyl]carbamate in dichloromethane in the presence of triethylamine to form the desired product.", "Deprotection: The protecting group is removed by treatment with methanol and sodium bicarbonate in water to yield tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate." ] }

CAS No.

115894-54-7

Molecular Formula

C13H23N3O2S

Molecular Weight

285.4

Purity

95

Origin of Product

United States

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